

In-Depth Technical Guide to the Physical Properties of 3-Bromo-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-4-methylbenzenesulfonamide

Cat. No.: B1289567

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of **3-Bromo-4-methylbenzenesulfonamide** (CAS No. 210824-69-4). The information is compiled for professionals in research and development who require a detailed understanding of this compound's physical characteristics for applications in synthesis, formulation, and further studies.

Core Physical and Chemical Properties

While extensive experimental data for **3-Bromo-4-methylbenzenesulfonamide** is not widely available in peer-reviewed literature, a combination of data from chemical suppliers and computational predictions allows for a robust profile of its physical properties.

Data Presentation

The following table summarizes the key physical and chemical identifiers and properties for **3-Bromo-4-methylbenzenesulfonamide**.

Property	Value	Source
Chemical Name	3-Bromo-4-methylbenzenesulfonamide	-
CAS Number	210824-69-4	[1] [2]
Molecular Formula	C ₇ H ₈ BrNO ₂ S	[1] [3]
Molecular Weight	250.11 g/mol	[1] [3]
Physical State	Solid	[3]
Color	White	[3]
Boiling Point	379.0 ± 52.0 °C (Predicted)	[3]
Density	1.658 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	9.94 ± 0.60 (Predicted)	[3]
Purity	≥98% (as supplied by vendors)	[1]
Storage Temperature	Room temperature, sealed in a dry environment	[3]

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physical properties of a solid organic compound like **3-Bromo-4-methylbenzenesulfonamide**.

Determination of Melting Point

Objective: To determine the temperature range over which the solid compound transitions to a liquid. This is a crucial indicator of purity.

Methodology: Capillary Method

- **Sample Preparation:**
 - Ensure the **3-Bromo-4-methylbenzenesulfonamide** sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

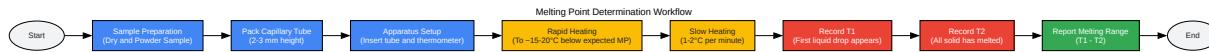
- Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Apparatus Setup:
 - Place the packed capillary tube into the heating block of a melting point apparatus.
 - Ensure the thermometer is correctly positioned with the bulb close to the capillary tube.
- Measurement:
 - Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.
 - Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (T1).
 - Continue heating slowly and record the temperature at which the entire solid has melted into a clear liquid (T2).
 - The melting point is reported as the range T1-T2.
- Purity Indication:
 - A sharp melting range (0.5-2°C) is indicative of a pure compound.
 - A broad melting range suggests the presence of impurities.

Determination of Solubility

Objective: To qualitatively or quantitatively determine the solubility of **3-Bromo-4-methylbenzenesulfonamide** in various solvents.

Methodology: Gravimetric Method for Quantitative Determination

- Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).


- Sample Preparation:
 - Accurately weigh a specific amount of **3-Bromo-4-methylbenzenesulfonamide** (e.g., 100 mg) into several vials.
- Dissolution:
 - Add a measured volume of a chosen solvent (e.g., 1 mL) to a vial.
 - Agitate the mixture at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker can be used.
- Separation and Quantification:
 - After equilibration, allow any undissolved solid to settle.
 - Carefully filter the supernatant to remove any undissolved solute.
 - Transfer a known volume of the clear saturated solution to a pre-weighed vial.
 - Evaporate the solvent completely under reduced pressure or in a fume hood.
 - Weigh the vial containing the dried solute.
- Calculation:
 - Calculate the mass of the dissolved solid.
 - Express the solubility in terms of g/L or mg/mL.

Predicted Solubility Profile: Based on the structure of sulfonamides, **3-Bromo-4-methylbenzenesulfonamide** is expected to have low solubility in non-polar solvents, moderate solubility in polar protic solvents, and higher solubility in polar aprotic solvents like DMSO and DMF.

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

[Click to download full resolution via product page](#)

Melting Point Determination Workflow

[Click to download full resolution via product page](#)

Quantitative Solubility Determination Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 210824-69-4 | 3-Bromo-4-methylbenzenesulfonamide - Moldb [moldb.com]
- 2. 3-Bromo-4-methylbenzenesulfonamide | 210824-69-4 [sigmaaldrich.com]
- 3. 3-溴-4-甲基苯磺酰胺 | 210824-69-4 [m.chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Properties of 3-Bromo-4-methylbenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1289567#physical-properties-of-3-bromo-4-methylbenzenesulfonamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com